molecular formula C11H11BO2 B019974 (2-methylnaphthalen-1-yl)boronic Acid CAS No. 103989-84-0

(2-methylnaphthalen-1-yl)boronic Acid

Cat. No.: B019974
CAS No.: 103989-84-0
M. Wt: 186.02 g/mol
InChI Key: RIZYBSMDFJDHOI-UHFFFAOYSA-N
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Description

(2-Methylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with a methyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-methylnaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate. The general reaction scheme is as follows:

2-Methylnaphthalene+B2pin2Pd catalyst, base(2-Methylnaphthalen-1-yl)boronic acid\text{2-Methylnaphthalene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 2-Methylnaphthalene+B2​pin2​Pd catalyst, base​(2-Methylnaphthalen-1-yl)boronic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions: (2-Methylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Esterification: Reaction with alcohols can form boronic esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and mild temperatures.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols and acid catalysts.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryls or substituted alkenes.

    Oxidation: Phenols.

    Esterification: Boronic esters.

Scientific Research Applications

(2-Methylnaphthalen-1-yl)boronic acid has diverse applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Boronic acids, including this compound, are used in the development of sensors for detecting carbohydrates and other biomolecules.

    Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (2-methylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group and enabling the formation of the carbon-carbon bond.

Comparison with Similar Compounds

  • (2-Methoxy-1-naphthalenyl)boronic acid
  • (2-Methylphenyl)boronic acid
  • (1-Naphthyl)boronic acid

Comparison:

  • (2-Methoxy-1-naphthalenyl)boronic acid: Similar structure but with a methoxy group instead of a methyl group. It may exhibit different reactivity and selectivity in chemical reactions.
  • (2-Methylphenyl)boronic acid: Contains a phenyl ring instead of a naphthalene ring. It may have different steric and electronic properties.
  • (1-Naphthyl)boronic acid: Lacks the methyl group, which can influence its reactivity and interactions in chemical reactions.

(2-Methylnaphthalen-1-yl)boronic acid is unique due to the presence of both the naphthalene ring and the methyl group, which can affect its reactivity and applications in organic synthesis.

Properties

IUPAC Name

(2-methylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZYBSMDFJDHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464698
Record name (2-methylnaphthalen-1-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103989-84-0
Record name (2-methylnaphthalen-1-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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